(2-Chlorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
The compound “(2-Chlorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a furan ring, an oxadiazole ring, and a piperidine ring . These groups are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The presence of the chlorophenyl, furan, oxadiazole, and piperidine groups would likely contribute to its overall shape, polarity, and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like oxidation, nitration, and substitution . The specific reactions would depend on the conditions and the presence of other reactants .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. Properties like solubility, melting point, and boiling point would be determined by factors like polarity and molecular weight .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds related to (2-Chlorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone have been synthesized and evaluated for their potential as anti-inflammatory and antibacterial agents. Notably, microwave-assisted synthesis methods have demonstrated efficiency, yielding compounds with promising anti-inflammatory and antibacterial activities. These compounds, characterized by spectral data, have shown potent activity in both in vivo and in vitro settings, highlighting their potential as templates for developing new therapeutic agents (Ravula et al., 2016).
Structural and Optical Studies
Research into compounds structurally similar to this compound has provided insights into their thermal, optical, and structural properties. Such compounds exhibit stable crystal structures with interesting hydrogen bond patterns and interactions, contributing to their potential applications in material science and drug design (Karthik et al., 2021).
Antimicrobial and Anticancer Properties
Several derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties, displaying significant activity against pathogenic strains and cancer cell lines. The synthesis of these compounds involves innovative approaches, including the combination of heterocyclic moieties like oxazole and pyrazoline, indicating a promising direction for the development of new pharmacological agents (Katariya et al., 2021).
Photochemical Reactions and Synthesis
The photochemical behavior of compounds incorporating 1,3,4-oxadiazoles and furan units has been studied, leading to novel synthetic pathways for creating potentially bioactive molecules. These studies reveal the versatility of these compounds in chemical reactions, offering a methodological basis for synthesizing complex structures with potential biological activity (Tsuge et al., 1973).
Corrosion Inhibition
Research into organic inhibitors, including those structurally related to this compound, has shown promising results in corrosion inhibition of mild steel in acidic media. These studies suggest the potential of such compounds in industrial applications, providing a protective layer against corrosion and extending the lifespan of metal structures (Singaravelu et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-14-5-2-1-4-13(14)18(23)22-9-7-12(8-10-22)16-20-21-17(25-16)15-6-3-11-24-15/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCPPUHAKIIMHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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